molecular formula C12H20N2O2 B8109136 Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One

Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One

Cat. No.: B8109136
M. Wt: 224.30 g/mol
InChI Key: IBQCTVLLBZHAET-UMNHJUIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One is a complex organic compound that features a pyrrolidin-2-one core structure. This compound is notable for its unique arrangement of atoms, which includes a pyrano[3,2-c]pyridine ring system fused with a pyrrolidin-2-one moiety. Such structures are often found in bioactive molecules and have significant implications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One typically involves multi-step organic synthesis. One common approach is the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives . This method involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specific oxidants and additives to achieve the desired selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One undergoes various chemical reactions, including:

    Oxidation: Conversion of pyrrolidine derivatives to pyrrolidin-2-ones.

    Reduction: Potential reduction of functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions include pyrrolidin-2-ones and iodopyrroles, which are valuable intermediates in the synthesis of drugs, dyes, and pigments .

Scientific Research Applications

Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One involves its interaction with specific molecular targets. For instance, derivatives of pyrrolidin-2-one have been shown to inhibit enzymes like prolyl-tRNA synthetase, which is crucial for protein synthesis in certain pathogens . This inhibition disrupts the normal function of the enzyme, leading to the therapeutic effects observed in various studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-1-((4As,8R,8As)-Octahydro-2H-Pyrano[3,2-C]Pyridin-8-Yl)Pyrrolidin-2-One is unique due to its fused ring system, which provides a distinct three-dimensional structure. This unique arrangement allows for specific interactions with biological targets, making it a

Properties

IUPAC Name

1-[(4aS,8R,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridin-8-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c15-11-4-1-5-14(11)10-8-13-7-9-3-2-6-16-12(9)10/h9-10,12-13H,1-8H2/t9-,10+,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQCTVLLBZHAET-UMNHJUIQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(C2OC1)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@H]([C@H]2OC1)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.